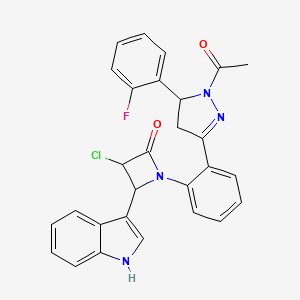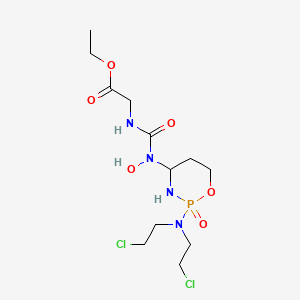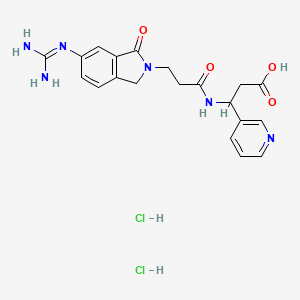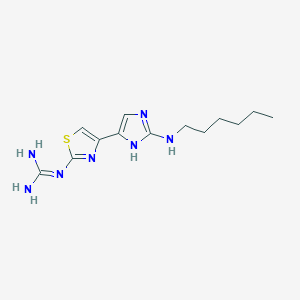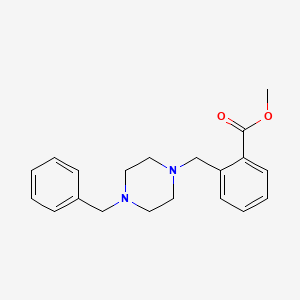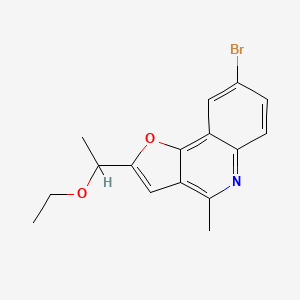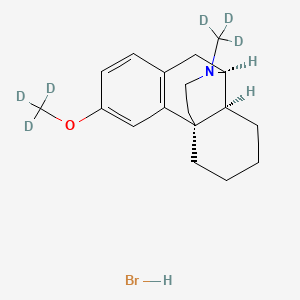
Deudextromethorphan hydrobromide anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of dextromethorphan, a common ingredient in cough suppressants. Deudextromethorphan is a deuterated form of dextromethorphan, meaning that some of the hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen . This modification is intended to improve the pharmacokinetic properties of the compound, such as its metabolic stability and half-life .
Preparation Methods
The synthesis of deudextromethorphan hydrobromide anhydrous involves the incorporation of deuterium into the dextromethorphan molecule. The synthetic route typically includes the following steps:
Hydrobromide Formation: The deuterated dextromethorphan is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Deudextromethorphan hydrobromide anhydrous undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Deudextromethorphan hydrobromide anhydrous has a wide range of scientific research applications, including:
Mechanism of Action
Deudextromethorphan hydrobromide anhydrous exerts its effects through several mechanisms:
NMDA Receptor Antagonism: It acts as a weak uncompetitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory function.
Nicotinic Receptor Modulation: The compound also interacts with nicotinic receptors, which play a role in neurotransmission.
Sigma-1 Receptor Activation: Deudextromethorphan activates sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.
Serotonin and Norepinephrine Transporter Inhibition: The compound inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission.
Comparison with Similar Compounds
Deudextromethorphan hydrobromide anhydrous can be compared with other similar compounds, such as:
Dextromethorphan: The non-deuterated form of the compound, commonly used as a cough suppressant.
Levomethorphan: An enantiomer of dextromethorphan with different pharmacological properties.
Methorphan: A related compound with similar chemical structure but different pharmacokinetic properties.
Deudextromethorphan is unique due to the incorporation of deuterium, which enhances its metabolic stability and prolongs its half-life compared to its non-deuterated counterparts .
Properties
CAS No. |
1887258-71-0 |
|---|---|
Molecular Formula |
C18H26BrNO |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1/i1D3,2D3; |
InChI Key |
MISZALMBODQYFT-SPMAXMGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


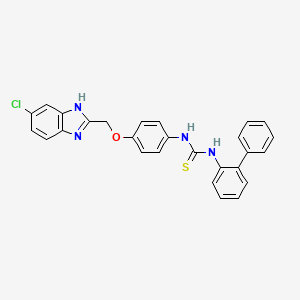
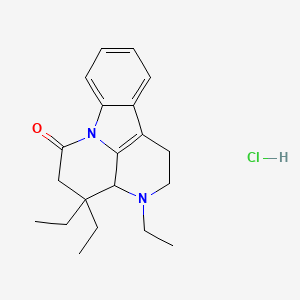
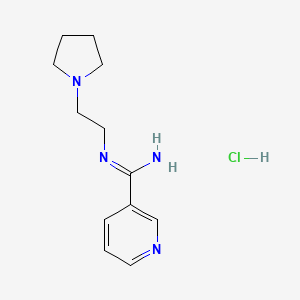
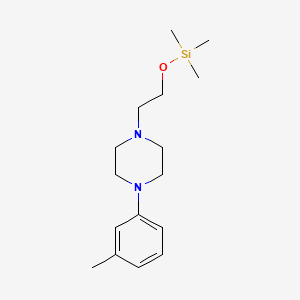
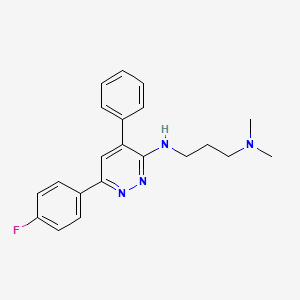

![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
